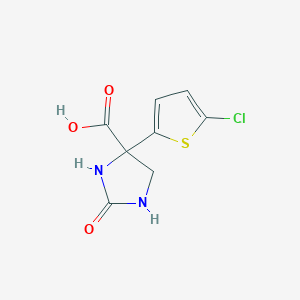
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone is a chemical compound featuring a combination of piperidine, pyridine, and pyridinyl ether functionalities. This compound is of particular interest due to its diverse range of applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with readily available starting materials such as 3-chloropyridine and piperidine.
Reaction Steps
Step 1: : The hydroxylation of 3-chloropyridine to form 3-chloropyridin-4-ol.
Step 2: : The nucleophilic substitution of the hydroxyl group with a piperidinyl group to form (3-chloropyridin-4-yl)piperidine.
Step 3: : The methanone functionality is introduced via a carbonylation reaction using pyridine as a precursor to form the final compound.
Conditions: : Reactions typically occur under controlled temperatures ranging from -10°C to 150°C with suitable solvents such as DMF (dimethylformamide) or DCM (dichloromethane) and catalysts like palladium.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using optimized protocols to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation to introduce functional groups such as carboxyl or ketone groups.
Reduction: : The compound's nitro or carbonyl groups can be reduced to amine or alcohol groups, respectively.
Substitution: : Various substitution reactions are possible, especially at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, PCC, or mCPBA.
Reducing Agents: : NaBH4, LiAlH4, or catalytic hydrogenation.
Solvents: : Commonly used solvents include DMSO, THF, and acetonitrile.
Major Products
Depending on the reaction, products can vary from oxidized derivatives with increased functionality to reduced compounds with modified structural properties.
科学研究应用
Chemistry
This compound serves as a building block for the synthesis of more complex molecules, aiding in the development of novel materials and catalysts.
Biology
In biological research, it functions as a ligand or an inhibitor for specific enzymes or receptors, providing insight into biochemical pathways.
Medicine
In medicine, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Industrially, it finds use in the development of specialty chemicals and advanced materials, contributing to sectors such as pharmaceuticals and agriculture.
作用机制
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. It may act as an inhibitor, modulator, or activator, altering the function of these targets and influencing cellular pathways. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(4-Pyridinyl)piperidine
(3-Chloropyridin-4-yl)methanone
(4-Chloropyridin-3-yl)piperidine
Uniqueness
What sets (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone apart is its combined functionalities, which offer a unique balance of chemical reactivity and biological activity. The presence of both piperidine and pyridine moieties allows for versatile interactions and a broad range of applications, distinguishing it from its structural analogs.
属性
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-11-19-8-3-15(14)22-13-4-9-20(10-5-13)16(21)12-1-6-18-7-2-12/h1-3,6-8,11,13H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORRDDBUVKBXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2826978.png)


![N-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2826982.png)
![ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate](/img/structure/B2826983.png)


![2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2826992.png)

![6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2826995.png)
![2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2826996.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)
![3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2826998.png)

